Isodesmosin-Chlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

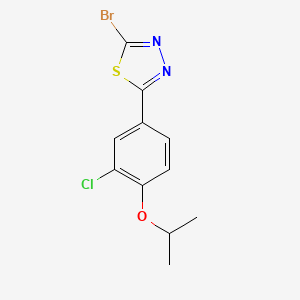

Isodesmosine is a lysine derivative found in elastin . It is an isomeric pyridinium-based amino acid resulting from the condensation of four lysine residues between elastin proteins by lysyl-oxidase . These special cross-links are only found in mature elastin in mammals .

Synthesis Analysis

An isotope-dilution LC-MS/MS method was established using a chemically synthesized isotopically labeled internal standard, isodesmosine- 13 C 3, 15 N 1 . This method was used to determine concentrations of desmosine and isodesmosine in plasma of acute cerebral stroke patients and healthy controls .

Molecular Structure Analysis

Desmosine and isodesmosine are cross-linked pyridinium-based amino acids that exist only in the extracellular matrix protein elastin . They are used as biomarkers for various pathological conditions associated with elastin degradation .

Chemical Reactions Analysis

Desmosine and isodesmosine are crosslinked pyridinium-based amino acids that exist only in the extracellular matrix protein elastin . The precise measurement of desmosine and isodesmosine is technically challenging . Recent analyses of desmosine and isodesmosine have been developed using liquid chromatography-mass spectrometry (LC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Physical and Chemical Properties Analysis

Isodesmosine chloride has a molecular formula of C24H40ClN5O8 and a molecular weight of 562.06 . It is found in elastin peptide A at approximately 2860 mg/kg and in elastin peptide B at approximately 1690 mg/kg .

Wissenschaftliche Forschungsanwendungen

Biomarker für akuten zerebralen Schlaganfall

Isodesmosin und Desmosin, die Elastin-Vernetzer, wurden als potenzielle Biomarker zur Beurteilung des Ausmaßes der Gefäßverletzung nach einem akuten zerebralen Schlaganfall identifiziert . Eine Isotopenverdünnungs-LC-MS/MS-Methode wurde unter Verwendung eines chemisch synthetisierten, isotopenmarkierten internen Standards, Isodesmosin-13C3, 15N1 . Die Desmosinkonzentration war im Plasma von Patienten mit akutem Schlaganfall deutlich höher als bei gesunden Kontrollpersonen .

Biomarker für chronisch obstruktive Lungenerkrankung (COPD)

Desmosin und Isodesmosin können als Biomarker verwendet werden, um den Schweregrad der chronisch obstruktiven Lungenerkrankung (COPD) zu beurteilen . Patienten mit exazerbierter COPD weisen höhere Desmosinspiegel im Urin und im Blut auf als gesunde Kontrollpersonen .

Quantifizierung in Bonito-Elastin

Isodesmosin und Desmosin wurden im Bonito-„Katsuo“-Elastin quantifiziert . Eine Isotopenverdünnungs-Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS)-Methode wurde für die Proben von elastinhaltigen Produkten in Tabletten-, Getränke-, Gelee- und Kapselform angewendet . Diese Arbeit trägt zu ihrer Anwendung in der Agro-Food-Industrie bei .

Wirkmechanismus

Target of Action

Isodesmosine chloride is primarily associated with elastin , a core extracellular matrix protein . Elastin, which constitutes over 90% of elastic fibers, imparts elasticity to tissues such as the skin, aorta, ligaments, and lungs .

Mode of Action

Isodesmosine, along with desmosine, are unusual, tetrafunctional, pyridinium ring-containing amino acids involved in elastin cross-linking . They are unique to mature, cross-linked elastin and help discriminate peptides derived from elastin breakdown from precursor elastin peptides .

Biochemical Pathways

The biosynthesis of these cross-links involves the oxidative deamination of the ε-amino group of four lysine residues, mediated by lysyl oxidase, a copper-dependent enzyme . This process leads to the formation of desmosine and isodesmosine, which are integral to the structure and function of elastin .

Pharmacokinetics

Concentrations of desmosine and isodesmosine in plasma have been determined using isotope-dilution lc-ms/ms methods . These methods could potentially be applied to study the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of isodesmosine chloride.

Result of Action

The presence of isodesmosine chloride, as part of elastin, contributes to the elasticity of various tissues. Its degradation, therefore, can be indicative of conditions that involve connective tissue damage and elastin degradation . For instance, higher concentrations of desmosines have been observed in the plasma of acute cerebral stroke patients compared to healthy controls .

Action Environment

Environmental factors can influence the action of isodesmosine chloride. For example, aging alters the elastin structure, causing it to become tortuous, frayed, and porous in adult and elderly populations . This could potentially impact the effectiveness of isodesmosine chloride in its role within elastin.

Zukünftige Richtungen

Desmosine and isodesmosine can be used as biomarkers to gauge the severity of COPD . Recent advances in detection techniques, including liquid chromatography tandem mass spectrometry and high-performance capillary electrophoresis with laser-induced fluorescence, will help understand whether desmosine and isodesmosine are potentially useful in monitoring therapeutic intervention in COPD .

Eigenschaften

IUPAC Name |

(2S)-2-amino-6-[2-[(4S)-4-amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl]hexanoic acid;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39N5O8.ClH/c25-16(21(30)31)4-1-2-11-29-13-14(7-9-18(27)23(34)35)12-15(8-10-19(28)24(36)37)20(29)6-3-5-17(26)22(32)33;/h12-13,16-19H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37);1H/t16-,17-,18-,19-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBMCXWKTFGHKA-CHZBJCAMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=[N+](C(=C1CCC(C(=O)O)N)CCCC(C(=O)O)N)CCCCC(C(=O)O)N)CCC(C(=O)O)N.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=[N+](C(=C1CC[C@@H](C(=O)O)N)CCC[C@@H](C(=O)O)N)CCCC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40ClN5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746649 |

Source

|

| Record name | 6-{2-[(4S)-4-Amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl}-L-norleucine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10059-18-4 |

Source

|

| Record name | 6-{2-[(4S)-4-Amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl}-L-norleucine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B596326.png)

![3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B596327.png)

![1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B596332.png)

![8-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B596338.png)

![3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B596345.png)

![Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B596346.png)